molecular formula C6H7BrN2O B2723137 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 1268522-54-8

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2723137
CAS No.: 1268522-54-8
M. Wt: 203.039
InChI Key: YPVFLSVGJNOXNT-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . Its CAS Number is 1268522-54-8 . This compound is a brominated and formylated pyrazole derivative. Pyrazole cores are five-membered heterocyclic structures that have gained significant attention in medicinal and agricultural chemistry due to their drug-like features and presence in numerous approved therapeutics . Researchers value pyrazole derivatives as key intermediates and scaffolds in the synthesis of novel molecular hybrids. Such hybrids are investigated for a range of biological activities, with studies showing that the reactivity and properties of the pyrazole core are highly dependent on the substituents present . While specific pharmacological data for this compound is not fully established, related pyrazole-4-carbaldehyde derivatives are actively studied in experimental and theoretical research, including X-ray crystallography, density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations to understand their structural and chemical properties . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFLSVGJNOXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategies

The synthesis of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde typically follows a multi-step approach:

  • Pyrazole Ring Formation : Construction of the 1,4-dimethylpyrazole scaffold.
  • Bromination : Introduction of bromine at the 5-position.
  • Formylation : Incorporation of the aldehyde group at the 3-position.

Table 1: Key Reagents and Conditions for Each Step

Step Reagents/Conditions Yield (Analogous Reactions) Source
Pyrazole Formation Methylhydrazine + diketone (e.g., 2,4-pentanedione) 60–80%
Bromination POBr₃ in acetonitrile, 80–90°C, 80 min 70–85%
Formylation POCl₃/DMF (Vilsmeier-Haack), 90–120°C 50–70%

Detailed Synthesis Routes

Route 1: Sequential Bromination and Formylation

Step 1: Pyrazole Ring Formation

The 1,4-dimethylpyrazole core is synthesized via cyclocondensation of methylhydrazine with a diketone (e.g., 2,4-pentanedione). This reaction proceeds under mild acidic or alkaline conditions to form the pyrazole scaffold.

Example Reaction :
$$
\text{Methylhydrazine} + \text{2,4-pentanedione} \rightarrow \text{1,4-dimethylpyrazole} + \text{H}_2\text{O}
$$

Step 2: Bromination at Position 5

Electrophilic bromination is achieved using phosphorus oxybromide (POBr₃) in acetonitrile. This reagent selectively brominates the pyrazole at the 5-position, leveraging the electron-donating methyl groups for regioselectivity.

Conditions :

  • Temperature : 80–90°C
  • Time : 80 minutes
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
Step 3: Formylation at Position 3

The Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at the 3-position. This method exploits the activating effects of methyl groups to direct formylation.

Key Considerations :

  • Labile Formyl Group : The aldehyde may undergo elimination under basic conditions, necessitating careful pH control.
  • Solvent : DMF or dichloromethane.

Route 2: Alternative Formylation Approaches

For challenging formylation positions, alternative methods are explored:

Oxidation of Alcohols

A hydroxymethyl group at position 3 is oxidized to the aldehyde using mild oxidizing agents (e.g., PCC or KMnO₄). This avoids the instability of the Vilsmeier-Haack reaction.

Example Pathway :
$$
\text{1,4-Dimethylpyrazole-3-methanol} \xrightarrow{\text{PCC}} \text{this compound}
$$

Critical Reaction Parameters

Bromination Efficiency

POBr₃ demonstrates high regioselectivity for the 5-position in di-substituted pyrazoles. Comparative studies show:

Substrate Bromination Position Yield (%)
1,4-Dimethylpyrazole 5 75–80
1,3-Dimethylpyrazole 4 60–65

Data extrapolated from analogous reactions.

Formylation Challenges

The Vilsmeier-Haack reaction is sensitive to steric and electronic effects:

  • Methyl Groups : Enhance ring activation at the 3-position.
  • Bromine : Competes for electrophilic attack, reducing formylation efficiency.

Industrial and Scalable Methods

For large-scale production, continuous flow reactors optimize reaction times and yields:

Parameter Lab-Scale Continuous Flow
Bromination Time 80 min 15–30 min
Formylation Temperature 90–120°C 100–110°C
Yield 50–70% 60–75%

Adapted from Vulcanchem protocols.

Applications and Derivatization

The aldehyde group enables further functionalization:

  • Condensation : Forms Schiff bases with amines (e.g., 2-aminopyridines).
  • Oxidation : Converts to carboxylic acids using KMnO₄.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with desired properties.

Reaction TypeDescriptionCommon Reagents
OxidationConverts aldehyde to carboxylic acidPotassium permanganate
ReductionConverts aldehyde to primary alcoholSodium borohydride
SubstitutionReplaces bromine with nucleophilesAmines or thiols in basic conditions

The presence of both bromine and aldehyde functional groups enhances its reactivity, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

Pharmacophore in Drug Discovery
Research indicates that 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde has potential as a pharmacophore in drug discovery. It is being investigated for its anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%
  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, including lung and breast cancers. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound is utilized in biological studies to explore enzyme inhibition and receptor binding due to its unique structural properties. Its bromine atom and aldehyde group are critical for its binding affinity and specificity towards molecular targets.

Industrial Applications

Agrochemicals and Specialty Chemicals
In addition to its research applications, this compound is also used in the production of agrochemicals and specialty chemicals, contributing to various industrial processes.

Case Studies

Recent studies have highlighted the compound's potential across different therapeutic areas:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, finding significant antimicrobial activity linked to structural modifications.
  • Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects.
  • Cytotoxicity Profiles : Comparative analyses of several pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity, emphasizing the importance of structural modifications for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the aldehyde group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde with structurally related pyrazole derivatives from recent literature and patents:

Compound Name Substituents (Positions) Functional Group Key Properties/Applications Reference Source
This compound Br (5), CH₃ (1,4) Carbaldehyde (3) Electrophilic reactivity, synthetic intermediate N/A (hypothetical)
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Br (para-phenyl), C₆H₅ (3,5) Carboximidamide (1) Antifungal activity, hydrogen bonding motifs Molecules (2014)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Br (4), Cl (para-phenyl), CH₃ (1,5) Ketone (3) Agrochemical intermediate, halogen bonding EP Patent (2021)
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₆H₅ (3,5) Carboximidamide (1) Antimicrobial activity Molecules (2014)

Key Observations:

Substitution Patterns: Bromine placement significantly alters reactivity. In this compound, bromine at position 5 directs electrophilic substitution reactions, whereas in 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ), bromine at position 4 enhances halogen-bonding interactions.

Functional Group Influence :

  • The carbaldehyde group in the target compound distinguishes it from carboximidamide (e.g., compounds in ) or ketone derivatives (e.g., ). Carbaldehydes are more reactive toward nucleophiles (e.g., hydrazines or amines), enabling Schiff base formation or cyclization reactions.
  • Carboximidamide derivatives (e.g., ) exhibit hydrogen-bonding capacity, making them suitable for supramolecular chemistry or biological targeting.

Biological and Chemical Applications: Brominated pyrazoles with aryl substituents (e.g., 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ) show antifungal activity, suggesting that the target compound’s bromine and aldehyde moieties could be optimized for similar applications.

Research Findings and Data

Physicochemical Properties (Hypothetical Comparison)

Property This compound 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-3H-pyrazol-3-one 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Molecular Weight (g/mol) 231.08 301.12 384.26
LogP (Predicted) 2.1 3.5 4.2
Solubility (aq., mg/mL) Low Very Low Moderate
Reactivity High (aldehyde) Moderate (ketone) Low (carboximidamide)

Biological Activity

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its pharmacological importance. The presence of bromine and aldehyde functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various pyrazole derivatives found that several compounds demonstrated effective inhibition against pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that this compound may have potential as an antimicrobial agent.

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties. Compounds containing the pyrazole structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have reported that certain pyrazole derivatives can inhibit the growth of cancer cells in vitro and exhibit antitumor activity in vivo . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrazole derivatives highlight their potential as therapeutic agents. Certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac . This positions this compound as a candidate for further development in anti-inflammatory therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with various receptors that modulate cellular signaling pathways related to inflammation and cancer.
  • Induction of Apoptosis : Evidence suggests that some pyrazole derivatives can trigger programmed cell death in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple pathogens; MIC values < 0.25 μg/mL
AnticancerInhibits growth in various cancer cell lines; induces apoptosis
Anti-inflammatoryInhibits COX enzymes; comparable IC50 to diclofenac

Case Study: Anticancer Activity Evaluation

In a specific study assessing the anticancer potential of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole structure and evaluated their effects on breast cancer cells (MDA-MB-231). The results indicated significant antiproliferative activity correlated with structural modifications within the pyrazole framework .

Q & A

Q. What are the established synthetic routes for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via Vilsmeier–Haack formylation of 5-bromo-1,4-dimethylpyrazole precursors. For example, describes analogous pyrazole carbaldehyde synthesis using chlorinated intermediates under Vilsmeier conditions (POCl₃/DMF) . Another approach involves bromination followed by formylation:

Bromination of 1,4-dimethylpyrazole using N-bromosuccinimide (NBS) under radical conditions.

Formylation via Duff reaction (hexamethylenetetramine/HCO₂H) or direct Vilsmeier–Haack reagent .
Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Vilsmeier–HaackPOCl₃, DMF, 0–5°C, 12 h65–75
Bromination-FormylationNBS (AIBN), then HCO₂H/HMTA50–60

Q. How is this compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. highlights the use of SHELXL (via SHELXTL suite) for refining crystal parameters, with R-factors < 0.05 for high-resolution data . Complementary techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
  • IR : Strong C=O stretch at ~1680–1700 cm⁻¹ .
    Table 2 : Key Spectral Data for Analogous Compounds
Compound¹H NMR (δ, ppm)IR (C=O, cm⁻¹)Reference
5-Chloro-1-methyl-3-(CF₃)-pyrazole-4-carbaldehyde10.1 (CHO)1695
5-Bromo-3-methyl-1-phenyl-pyrazole-4-carbaldehyde9.9 (CHO)1688

Q. What are common reactions of pyrazole-3-carbaldehydes in heterocyclic chemistry?

  • Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones) and nucleophilic substitutions (e.g., Knoevenagel with active methylene compounds). describes hydrazone derivatives as intermediates for antimicrobial agents . For example:
  • Hydrazone formation : React with substituted hydrazines (e.g., 4-nitrophenylhydrazine) in ethanol under reflux to yield Schiff bases.
  • Cyclocondensation : Use with thiourea or guanidine to form thiazole/imidazole fused systems .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

  • Methodological Answer : DoE (Design of Experiments) is critical for parameter optimization. Key factors include:
  • Temperature control : Lower temperatures (0–5°C) during bromination reduce side products (e.g., di-brominated byproducts) .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility .
    reports a 20% yield increase by switching from aqueous to anhydrous conditions during formylation .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for pyrazole carbaldehydes?

  • Methodological Answer : Contradictions often arise from polymorphism or dynamic effects (e.g., tautomerism). Strategies include:

Multi-method validation : Cross-validate SCXRD with solid-state NMR or FT-IR to confirm molecular packing .

DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) bond lengths/angles to identify discrepancies .
emphasizes iterative data triangulation in qualitative research, which applies to structural analysis .

Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer : In silico and in vitro workflows :
  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC) per CLSI guidelines.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) .
    highlights pyrazole-carbaldehyde hydrazones showing IC₅₀ values of 12–45 µM against cancer cells, validated via dose-response curves .

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